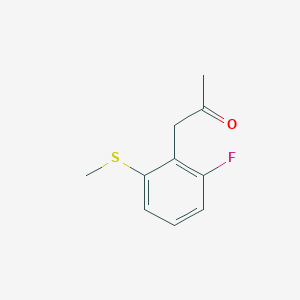
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one typically involves starting from appropriate raw materials and undergoing a series of organic reactions . One common method involves the reaction of 2-fluoro-6-(methylthio)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of the fluorine and methylthio groups enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-(2-Fluoro-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Fluoro-6-(methylthio)phenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of propan-2-one.
1-(2-Fluoro-6-(methylthio)phenyl)butan-2-one: This compound has a butan-2-one moiety, making it slightly larger and potentially more reactive.
1-(2-Fluoro-6-(methylthio)phenyl)propan-1-one: This is an isomer with the ketone group at a different position, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11FOS |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-7(12)6-8-9(11)4-3-5-10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
PSLFZMLBRIXCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




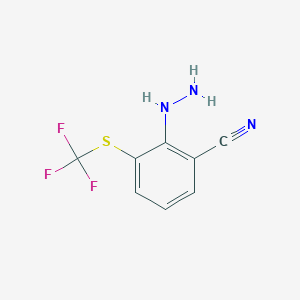
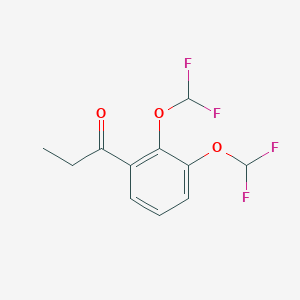
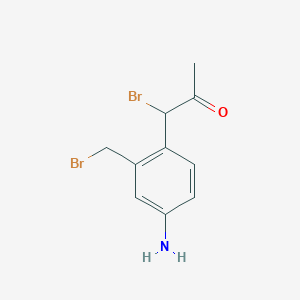
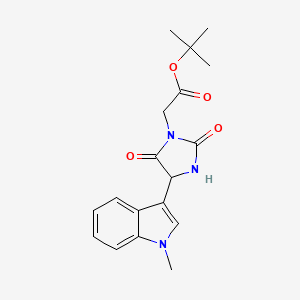
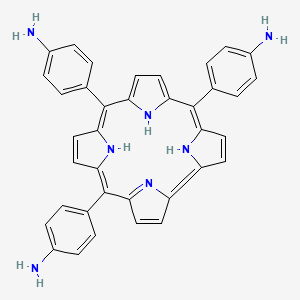
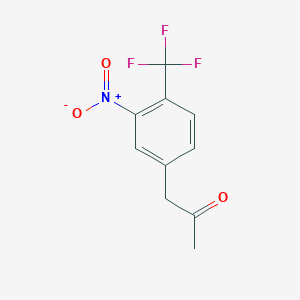
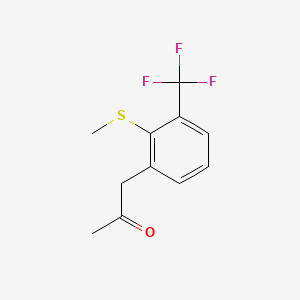

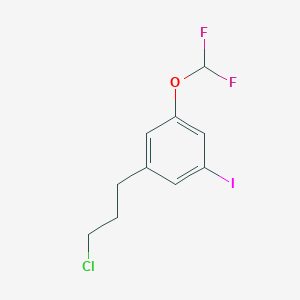
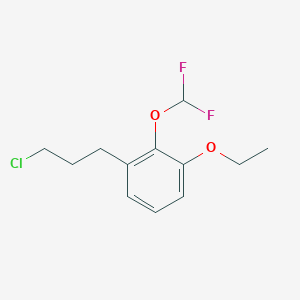
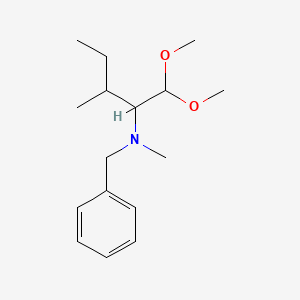
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
